Propyl (furan-2-ylmethyl)carbamate
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Overview
Description
Propyl (furan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C9H13NO3. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (furan-2-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethylamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for high purity of the product through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly reagents and solvents is becoming increasingly important in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl (furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-ylmethylamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Propyl (furan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of propyl (furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Phenyl carbamate
Uniqueness
Propyl (furan-2-ylmethyl)carbamate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and ability to participate in various chemical reactions. Additionally, the propyl group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in different applications .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
propyl N-(furan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-5-13-9(11)10-7-8-4-3-6-12-8/h3-4,6H,2,5,7H2,1H3,(H,10,11) |
InChI Key |
DJXAFSZBSHATHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
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